molecular formula C22H20N2O2S B3713578 N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B3713578
M. Wt: 376.5 g/mol
InChI Key: RKYXAGSZWAHVFP-UHFFFAOYSA-N
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Description

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl core and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, which forms the biphenyl structure by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core or the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide stands out due to its unique combination of a biphenyl core and a carbamothioyl group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-15-8-13-20(25)19(14-15)23-22(27)24-21(26)18-11-9-17(10-12-18)16-6-4-3-5-7-16/h3-14,25H,2H2,1H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYXAGSZWAHVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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